molecular formula C48H61NO14 B601053 Cabazitaxel Impurity (Oxazolidine Protected) CAS No. 1373171-12-0

Cabazitaxel Impurity (Oxazolidine Protected)

Cat. No.: B601053
CAS No.: 1373171-12-0
M. Wt: 876.02
InChI Key:
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Description

Cabazitaxel Impurity (Oxazolidine Protected) is a derivative of cabazitaxel, a second-generation taxane used in chemotherapy. This impurity is characterized by the presence of an oxazolidine protective group, which is used to enhance the stability and solubility of the compound during synthesis and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cabazitaxel Impurity (Oxazolidine Protected) involves multiple steps, starting from the precursor cabazitaxel. The oxazolidine protective group is introduced through a series of chemical reactions, including esterification and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Cabazitaxel Impurity (Oxazolidine Protected) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cabazitaxel Impurity (Oxazolidine Protected) has several scientific research applications:

Mechanism of Action

The mechanism of action of Cabazitaxel Impurity (Oxazolidine Protected) is closely related to that of cabazitaxel. It stabilizes microtubules and inhibits their disassembly, leading to the disruption of mitotic and interphase cellular functions. This results in the inhibition of cell division and induces cell death. The oxazolidine protective group enhances the stability of the compound, allowing for more effective delivery and action within the target cells .

Comparison with Similar Compounds

Uniqueness: Cabazitaxel Impurity (Oxazolidine Protected) is unique due to the presence of the oxazolidine protective group, which enhances its stability and solubility. This makes it a valuable reference standard in pharmaceutical research and quality control .

Properties

CAS No.

1373171-12-0

Molecular Formula

C48H61NO14

Molecular Weight

876.02

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4S,5R)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cycl

Origin of Product

United States

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